4-IODO-N-(2-OXO-12-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE
Description
4-IODO-N-(2-OXO-12-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring
Properties
IUPAC Name |
4-iodo-N-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O3S/c12-8-3-5-9(6-4-8)18(16,17)14-10-2-1-7-13-11(10)15/h1-7,14H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFLKJFCTAZQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)NS(=O)(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-IODO-N-(2-OXO-12-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE involves several steps. One common method includes the condensation of 2-oxo-1,2-dihydro-3H-indole-3-ylidene with an appropriate sulfonamide precursor under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
4-IODO-N-(2-OXO-12-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-IODO-N-(2-OXO-12-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Development: Researchers explore its potential as a lead compound for developing new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-IODO-N-(2-OXO-12-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-IODO-N-(2-OXO-12-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar indole scaffold and exhibit various biological activities, including antiviral and anticancer properties.
Pyridinone Derivatives: These compounds have a pyridinone core and are known for their medicinal chemistry applications, including antitumor and antimicrobial activities.
Aminobenzenesulfonamides: This class of compounds includes various sulfonamide derivatives with diverse biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
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